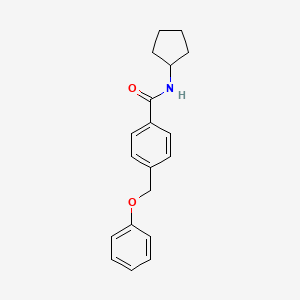![molecular formula C18H23NO3 B5374306 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5374306.png)
3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid, also known as PHCCC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PHCCC is a positive allosteric modulator of mGluR4, a type of metabotropic glutamate receptor found in the central nervous system.
Mecanismo De Acción
3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid acts as a positive allosteric modulator of mGluR4, which is a type of metabotropic glutamate receptor found in the central nervous system. This receptor is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. By binding to a site on the receptor that is distinct from the glutamate binding site, 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid enhances the activity of mGluR4, leading to increased release of the neurotransmitter GABA and decreased release of glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid are mediated by its modulation of mGluR4 activity. In animal models, 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has been shown to increase GABAergic transmission and decrease glutamatergic transmission, leading to anxiolytic and antidepressant effects. 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to protect against excitotoxicity, a process that can lead to neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid in lab experiments is its specificity for mGluR4. This allows researchers to study the effects of modulating this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid in clinical trials. Another area of research is the development of more potent and selective positive allosteric modulators of mGluR4, which could lead to new treatments for a variety of disorders. Finally, the mechanisms underlying the neuroprotective effects of 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid against excitotoxicity are not fully understood and warrant further investigation.
Métodos De Síntesis
The synthesis of 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves several steps, starting with the reaction of 3-phenylpropylamine with methyl acrylate to form the corresponding amide. This amide is then reduced to the corresponding amine, which is cyclized to form the bicyclic compound. The final step involves the introduction of the carboxylic acid group.
Aplicaciones Científicas De Investigación
3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. 3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to have neuroprotective effects against excitotoxicity, a process that can lead to neuronal cell death.
Propiedades
IUPAC Name |
3-(3-phenylpropylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(19-10-4-7-12-5-2-1-3-6-12)15-13-8-9-14(11-13)16(15)18(21)22/h1-3,5-6,13-16H,4,7-11H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLCHJRPJHBTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

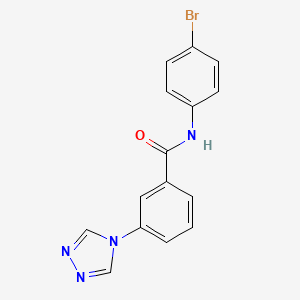
![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5374244.png)
![1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374253.png)
![N-(2-[5-(4-fluorophenyl)-2-furyl]-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5374259.png)
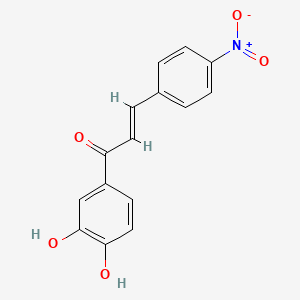
![N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5374268.png)
![2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5374276.png)
![2,2-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5374282.png)
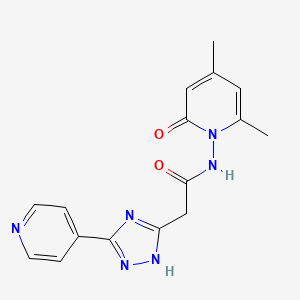
![3-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5374290.png)
![3-{2-[(4,4-dimethylpentyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5374298.png)
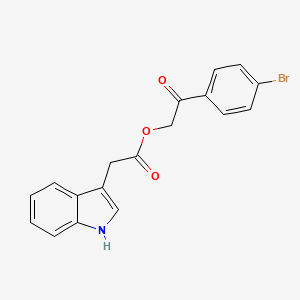
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5374316.png)
